molecular formula C9H10N2O3S B14811393 3-Cyclopropoxy-5-(methylthio)-2-nitropyridine

3-Cyclopropoxy-5-(methylthio)-2-nitropyridine

Cat. No.: B14811393
M. Wt: 226.25 g/mol
InChI Key: UVBAIMVMKDDGGR-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(methylthio)-2-nitropyridine is an organic compound characterized by a cyclopropoxy group, a methylthio group, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-(methylthio)-2-nitropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropoxy-5-(methylthio)benzoic acid with nitrating agents to introduce the nitro group . The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-(methylthio)-2-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Sodium methoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: 3-Cyclopropoxy-5-(methylsulfinyl)-2-nitropyridine, 3-Cyclopropoxy-5-(methylsulfonyl)-2-nitropyridine.

    Reduction: 3-Cyclopropoxy-5-(methylthio)-2-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-5-(methylthio)-2-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(methylthio)-2-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylthio group may also contribute to the compound’s activity by modulating its interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-(methylthio)-2-nitropyridine is unique due to the presence of both a cyclopropoxy group and a nitro group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

3-cyclopropyloxy-5-methylsulfanyl-2-nitropyridine

InChI

InChI=1S/C9H10N2O3S/c1-15-7-4-8(14-6-2-3-6)9(10-5-7)11(12)13/h4-6H,2-3H2,1H3

InChI Key

UVBAIMVMKDDGGR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(N=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

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